8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
The compound “8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The molecule also contains a fluorine atom and two phenyl rings, one of which is substituted with a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the phenyl rings. The fluorine atom and the methoxy group would likely be introduced in separate steps, using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazoloquinoline core, with the phenyl rings, the fluorine atom, and the methoxy group attached at specific positions. The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazoloquinoline core might undergo reactions typical of heterocyclic compounds, while the phenyl rings, the fluorine atom, and the methoxy group might participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy group and the nonpolar phenyl rings and pyrazoloquinoline core .Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-8-18(9-4-15)28-24-20-13-17(25)7-12-22(20)26-14-21(24)23(27-28)16-5-10-19(29-2)11-6-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVONRZZNRUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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